REACTION_CXSMILES
|
C([O:3][C:4](=[O:9])[C:5](=O)[CH2:6]Br)C.[F:10][C:11]([F:23])([F:22])[C:12]1[CH:17]=[CH:16][C:15]([NH:18][C:19]([NH2:21])=[S:20])=[CH:14][CH:13]=1>C(O)C>[F:23][C:11]([F:10])([F:22])[C:12]1[CH:13]=[CH:14][C:15]([NH:18][C:19]2[S:20][CH:6]=[C:5]([C:4]([OH:3])=[O:9])[N:21]=2)=[CH:16][CH:17]=1
|
Name
|
|
Quantity
|
0.59 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CBr)=O)=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)NC(=S)N)(F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
stirred at about 25-35° C. for about 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for about 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the solid obtained
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
DISSOLUTION
|
Details
|
dissolved in a minimum amount ethanol
|
Type
|
ADDITION
|
Details
|
10% sodium hydroxide solution (10 mL) was added
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then diluted with water
|
Type
|
CUSTOM
|
Details
|
The solid that precipitated
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=C1)NC=1SC=C(N1)C(=O)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.65 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |